(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using ®-1-phenylethylamine as the nucleophile.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of chiral drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor agonist.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A related compound with a similar aromatic structure but different functional groups.
p-Hydroxyphenylethanol: Another related compound with hydroxyl groups that influence its reactivity and biological activity.
4-Hydroxybenzaldehyde: A compound with a similar aromatic ring but different substituents.
Uniqueness
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups
Properties
Molecular Formula |
C16H24ClNO2 |
---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H |
InChI Key |
CQPRDUSUUBNWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.